molecular formula C9H15NO B071757 Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI) CAS No. 178603-06-0

Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)

Cat. No. B071757
CAS RN: 178603-06-0
M. Wt: 153.22 g/mol
InChI Key: ZMNXBIJJEFGJQS-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI) is a compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is also commonly known as 1,4-dimethylbicyclo[2.2.1]heptan-2-one or menthone amino ketone. In

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI))-(9CI) is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI))-(9CI) has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound has antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI))-(9CI) in lab experiments is its high stereochemical purity. This makes it an ideal starting material for the synthesis of complex molecules with specific stereochemistry. However, one of the limitations of using this compound is its relatively low yield, which may make it less cost-effective for large-scale production.

Future Directions

There are several future directions for the research and application of Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI))-(9CI). One potential direction is the further exploration of its potential applications in the field of pharmaceuticals and agrochemicals. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and cost-effectiveness of this compound.

Synthesis Methods

The synthesis method for Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI))-(9CI) involves the reaction of menthone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction leads to the formation of menthone oxime, which is then reduced with sodium borohydride to produce the desired compound.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is as a chiral building block for the synthesis of pharmaceuticals and agrochemicals. The unique chemical structure of this compound makes it an ideal starting material for the synthesis of complex molecules with high stereochemical purity.

properties

CAS RN

178603-06-0

Product Name

Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1R,4R)-1-amino-3,3-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H15NO/c1-8(2)6-3-4-9(10,5-6)7(8)11/h6H,3-5,10H2,1-2H3/t6-,9-/m1/s1

InChI Key

ZMNXBIJJEFGJQS-HZGVNTEJSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@](C2)(C1=O)N)C

SMILES

CC1(C2CCC(C2)(C1=O)N)C

Canonical SMILES

CC1(C2CCC(C2)(C1=O)N)C

synonyms

Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)- (9CI)

Origin of Product

United States

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